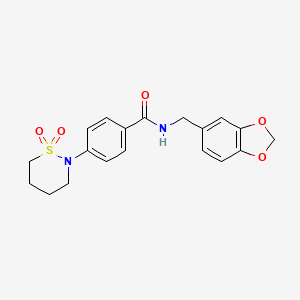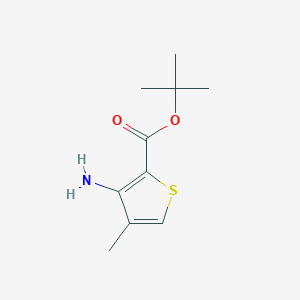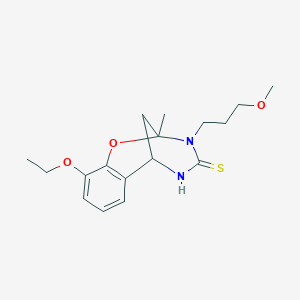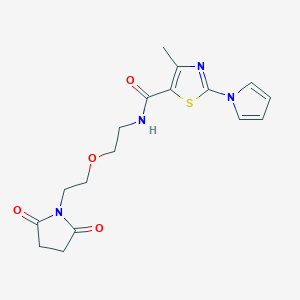![molecular formula C14H22N4O2 B2805553 Tert-butyl 3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,3'-pyrrolidine]-1'-carboxylate CAS No. 1781357-41-2](/img/structure/B2805553.png)
Tert-butyl 3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,3'-pyrrolidine]-1'-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Tert-butyl 3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,3’-pyrrolidine]-1’-carboxylate” is a chemical compound with the CAS Number: 1781357-41-2 . It has a molecular weight of 278.350 . The compound is in powder form .
Molecular Structure Analysis
The molecular formula of this compound is C14H22N4O2 . The InChI code is 1S/C15H24N4O2/c1-14(2,3)21-13(20)19-8-5-15(6-9-19)12-11(4-7-18-15)16-10-17-12/h10,18H,4-9H2,1-3H3, (H,16,17) .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3 . Its boiling point is 489.3±45.0 °C at 760 mmHg . The melting point is not available .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Tert-butyl 3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,3'-pyrrolidine]-1'-carboxylate and its derivatives have been explored for various biological activities. For instance, the synthesis and structural characterization of related compounds reveal their potential as α-glucosidase inhibitors, which could be beneficial in treating diabetes by controlling glucose levels in the body (Saeedi et al., 2020). Another study focused on the synthesis of tropane-3-spiro-4'(5')-imidazolines, indicating their potential as 5-HT3 receptor antagonists, which might be useful in treating conditions like irritable bowel syndrome or chemotherapy-induced nausea and vomiting (Whelan et al., 1995).
Mechanistic Insights and Pharmacological Evaluation
The metabolic pathways and pharmacological implications of similar compounds have been studied, such as the CYP2C8- and CYP3A-mediated metabolism of specific agonists, providing insights into drug metabolism and potential drug interactions (Prakash et al., 2008). Additionally, the enzymatic C-demethylation and resulting metabolites of certain inhibitors in liver microsomes have been characterized, contributing to our understanding of drug metabolism and detoxification processes (Yoo et al., 2008).
Anticancer Applications
Particularly interesting is the investigation into the anticancer effects of tert-butyl derivatives on human hepatoma HepG2 cell lines, where selective cytotoxicity was observed, suggesting potential for liver cancer therapy (Guo et al., 2012). This is supported by studies on similar compounds showing cytotoxicity in breast cancer cell lines through mechanisms involving oxidative damage, highlighting the therapeutic potential of these compounds in oncology (Zhang et al., 2011).
Chemical Biology and Fluorescent Probes
Moreover, the use of imidazo[4,5-c]pyridine derivatives as differential biomarkers and fluorescent probes for cellular organelles has been explored, demonstrating their utility in chemical biology for studying cell dynamics and health (Llancalahuen et al., 2018).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,3'-pyrrolidine]-1'-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-13(2,3)20-12(19)18-7-5-14(8-18)11-10(4-6-17-14)15-9-16-11/h9,17H,4-8H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPPZHWZYJYVER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)C3=C(CCN2)NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(2-cyclopropyl-2-oxoethoxy)benzamide](/img/structure/B2805472.png)

![2-Chloro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)propanamide](/img/structure/B2805474.png)





![N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2805486.png)
![9-cyclohexyl-3-(4-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2805488.png)
methanol](/img/structure/B2805491.png)
![2-[(1-Pyrido[2,3-d]pyrimidin-4-ylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B2805492.png)
![1-Allyl-6-chloro-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2805493.png)